molecular formula C16H25NO4 B1265042 (R)-esmolol CAS No. 117405-53-5

(R)-esmolol

货号: B1265042
CAS 编号: 117405-53-5
分子量: 295.37 g/mol
InChI 键: AQNDDEOPVVGCPG-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-esmolol is a methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate that has R configuration. The drug esmolol is a racemate comprising equimolar amounts of (R)- and (S)-esmolol. While the S enantiomer possesses all of the heart rate control, both the R and the S enantiomer contribute to lowering blood pressure. It is an enantiomer of a (S)-esmolol.

化学反应分析

Key Reaction Parameters :

LipaseSolventSubstrate Conc. (mM)Enzyme Loading (mg/mL)Conversion (%)Enantiomeric Excess (ee, %)
PCLToluene50254898 (R-alcohol)
CRLCyclohexane50505296 (S-alcohol)

Chemical Conversion to (R)-Esmolol

The resolved (S)-alcohol is converted to This compound via N-alkylation :

  • Reagents : Isopropanolamine, triethylamine (TEA) in methanol under reflux .

  • Mechanism : Nucleophilic substitution at the chloro position of the intermediate chlorohydrin .

  • Yield : 76% after purification, retaining >98% enantiomeric purity .

Hydrolysis and Stability Studies

This compound undergoes rapid hydrolysis in blood due to esterase activity:

  • Half-life : 32.9 minutes in human whole blood vs. 166.6 minutes in plasma .

  • Key Enzymes : Human carboxylesterase 1 (hCE1) and acylpeptide hydrolase (APEH) .

  • Stereoselectivity : Hydrolysis rates differ between enantiomers, influenced by protein binding in plasma .

Optimized Reaction Conditions

  • Solvent : Toluene or cyclohexane for lipase stability .

  • Temperature : Room temperature (25°C) for enzymatic steps .

  • Scaling : Maintains >90% ee at preparative scales (10–100 mmol) .

Critical Analysis of Enantiopurity

  • Residual (S)-acetate in the enzymatic step reduces ee during downstream reactions if not fully resolved .

  • Chromatographic purification (e.g., flash chromatography) is essential to achieve >95% ee .

This synthesis strategy balances efficiency and sustainability, leveraging biocatalysis for stereochemical control. The data underscore the importance of enzyme selection and reaction optimization in producing high-purity this compound for clinical applications .

常见问题

Basic Research Questions

Q. What is the pharmacological mechanism of (R)-esmolol, and how does its pharmacokinetic profile influence experimental design?

this compound is a short-acting β1-adrenergic receptor antagonist with rapid onset (60 seconds) and offset (10–20 minutes) due to esterase-mediated hydrolysis in red blood cells. Its ultra-short half-life (~9 minutes) necessitates continuous infusion in experimental models to maintain steady-state β-blockade. Researchers should account for its dose-dependent hemodynamic effects, including heart rate reduction and attenuated myocardial oxygen demand, when designing protocols requiring titratable β-blockade .

Q. What are standardized dosing protocols for this compound in preclinical and clinical research settings?

Preclinical studies in septic rat models used 10–20 mg/kg/hr infusions to improve cardiac efficiency without elevating lactate levels . In human trials, typical dosing includes a 1 mg/kg bolus followed by 150 µg/kg/min infusion, adjusted to achieve target heart rates (e.g., 80–94 bpm in septic shock studies). Dosing must align with hemodynamic monitoring to avoid hypotension, a known risk in non-cardiac surgery studies .

Q. How is this compound used to attenuate hemodynamic responses in anesthesia research?

this compound is effective in blunting tachycardia during laryngoscopy. Studies comparing it to fentanyl show improved hemodynamic stability, but implementation requires addressing barriers like provider education and cultural resistance. Experimental designs should include pre/post-intervention surveys and audits to measure practice changes .

Advanced Research Questions

Q. How can researchers reconcile contradictory mortality outcomes of this compound in septic shock trials?

While one RCT reported a 28-day mortality reduction (49.4% vs. 80.5%, p < 0.001) with esmolol in septic shock , a 2023 study found no significant 90-day mortality difference despite improved cardiac function . Methodological factors such as patient selection (e.g., baseline heart rate >95 bpm), co-administration of vasopressors, and titration protocols may explain discrepancies. Meta-regression analyses are recommended to isolate dose-response and hemodynamic stability effects .

Q. What experimental designs address this compound’s impact on cerebral blood flow and cognitive function?

Functional MRI studies using hyperventilation and cognitive tasks show that esmolol does not alter cerebral vasoreactivity or blood oxygenation level-dependent (BOLD) contrast despite reducing heart rate and blood pressure. Researchers should employ randomized crossover designs with placebo controls and standardized cognitive assessments (e.g., reaction time tasks) .

Q. How does this compound compare to other β-blockers like landiolol in ICU settings?

A 2025 propensity-matched study found landiolol superior in reducing 60-day mortality (15% vs. 28%, p = 0.003) and PCO2 gap in critically ill patients. However, esmolol’s cost-effectiveness and shorter half-life may favor rapid titration. Head-to-head trials should stratify by sepsis severity and monitor cardiac output changes .

Q. Methodological Challenges

Q. How can researchers mitigate bias in systematic reviews of this compound for refractory ventricular fibrillation?

A 2018 meta-analysis highlighted limitations like small sample sizes and heterogeneous definitions of "refractory" ventricular fibrillation. Solutions include:

  • Standardized inclusion criteria (e.g., ≥3 defibrillation attempts).
  • Subgroup analysis by esmolol dosing (e.g., 500 µg/kg bolus vs. 100 µg/kg/min infusion).
  • Collaboration with pre-hospital and emergency networks for prospective RCTs .

Q. What statistical approaches resolve conflicting data on this compound’s cardiac efficiency in sepsis?

In septic rats, esmolol increased cardiac efficiency (cardiac output × systolic pressure/MVO2) by 30% (p < 0.05) . Conflicting human data may arise from variability in fluid resuscitation and vasopressor use. Mixed-effects models adjusting for norepinephrine doses and lactate levels are recommended .

Q. Key Recommendations

  • Use pharmacokinetic modeling to optimize dosing in dynamic conditions (e.g., sepsis).
  • Prioritize RCTs with adaptive designs for rapid titration.
  • Incorporate multimodal monitoring (e.g., arterial waveform analysis) to assess cardiac output changes .

属性

CAS 编号

117405-53-5

分子式

C16H25NO4

分子量

295.37 g/mol

IUPAC 名称

methyl 3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

InChI

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m1/s1

InChI 键

AQNDDEOPVVGCPG-CQSZACIVSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

手性 SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)OC)O

规范 SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-esmolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-esmolol
Reactant of Route 3
Reactant of Route 3
(R)-esmolol
Reactant of Route 4
Reactant of Route 4
(R)-esmolol
Reactant of Route 5
Reactant of Route 5
(R)-esmolol
Reactant of Route 6
Reactant of Route 6
(R)-esmolol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。